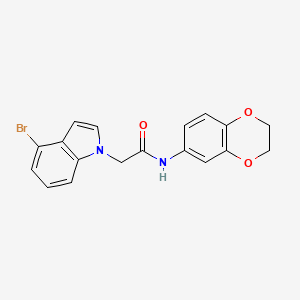
2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H15BrN2O3 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C19H17BrN2O3. The structure features an indole moiety substituted with a bromine atom and a benzodioxin group, which is expected to contribute to its biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related indole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial effects. For instance, compounds structurally related to This compound have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole derivative A | Staphylococcus aureus | 10 µg/mL |
| Indole derivative B | Mycobacterium tuberculosis | 5 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary findings indicate that it may exhibit selective toxicity towards rapidly dividing cancer cells while sparing normal cells.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung carcinoma) | 8.5 | High |
| HeLa (Cervical carcinoma) | 12.3 | Moderate |
| Normal fibroblasts | >50 | Low |
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Disruption of Biofilm Formation : Some indole derivatives have demonstrated the ability to prevent biofilm formation in bacterial cultures, which is crucial for treating chronic infections.
Study 1: Antimicrobial Efficacy Against M. tuberculosis
A study conducted on related indole compounds revealed that certain derivatives inhibited the growth of M. tuberculosis effectively over extended periods. The findings indicated that at a concentration of 10 µg/mL, growth was inhibited for over 41 days.
Study 2: Cytotoxicity in Cancer Models
Research evaluating the cytotoxic effects on human cancer cell lines showed promising results for indole derivatives similar to This compound . The compound demonstrated significant cell death in A549 cells with minimal effects on normal fibroblasts.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-7-21(15)11-18(22)20-12-4-5-16-17(10-12)24-9-8-23-16/h1-7,10H,8-9,11H2,(H,20,22) |
InChI Key |
JLFBZUVFJWATQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















